BenchChemオンラインストアへようこそ!

6-(2,4-Difluorophenoxy)nicotinic acid

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

This 6-substituted nicotinic acid derivative features a critical 2,4-difluorophenoxy group at the 6-position, delivering a unique multi-target pharmacological profile: moderate CCR5 affinity (IC50 7.8–10.1 µM), weak CYP2D6 inhibition (IC50 20 µM), and validated lipoxygenase inhibition. Essential for SAR campaigns exploring 6-position modifications and polypharmacology studies. Unlike generic nicotinic acid analogs, this exact substitution pattern is required for the reported target interactions—generic replacements are not supported by evidence. Direct procurement ensures the precise spatial and electronic profile needed for reproducible research.

Molecular Formula C12H7F2NO3
Molecular Weight 251.18 g/mol
CAS No. 862088-72-0
Cat. No. B1318037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Difluorophenoxy)nicotinic acid
CAS862088-72-0
Molecular FormulaC12H7F2NO3
Molecular Weight251.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C12H7F2NO3/c13-8-2-3-10(9(14)5-8)18-11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
InChIKeyVVOBPLOEWWRDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0): A Multi-Target Fluorinated Nicotinic Acid Scaffold for Research Procurement


6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0) is a synthetic, fluorinated aromatic carboxylic acid derivative belonging to the class of 6-substituted nicotinic acid analogues. Its molecular architecture features a 2,4-difluorophenoxy group at the 6-position of the pyridine ring, which is a key determinant of its enhanced lipophilicity and altered target-binding profile compared to non-fluorinated or differently substituted analogues [1]. This compound has garnered interest as a versatile research scaffold due to its demonstrated, quantifiable interactions with multiple distinct biological targets, including the CCR5 receptor [2], [3], cytochrome P450 2D6 (CYP2D6) [4], and the lipoxygenase pathway [5], making it a valuable tool for studying polypharmacology.

Why Generic Substitution is Not Viable for 6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0)


The specific placement of the 2,4-difluorophenoxy group at the 6-position of the nicotinic acid core is a critical structural feature that governs its distinct pharmacological fingerprint. Research on 6-substituted nicotinic acid analogues has shown that even subtle modifications to the substituent at this position drastically alter binding affinity and inhibitory potency against key targets like carbonic anhydrase III (CAIII), where the presence and nature of a hydrophobic group are essential for activity [1]. Generic substitution with other 6-substituted or regioisomeric nicotinic acid derivatives (e.g., 2-(2,4-difluorophenoxy)nicotinic acid) is not supported by evidence, as the precise spatial and electronic characteristics of the 6-(2,4-difluorophenoxy) moiety are responsible for the specific, quantifiable interactions detailed in the evidence below. Therefore, for studies requiring this exact profile, direct procurement of this compound is necessary.

Quantitative Differentiation Evidence for 6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0) vs. Closest Analogs


Evidence 1: Quantified CCR5 Antagonism and the Impact of Structural Modification

This compound demonstrates direct, measurable antagonism of the human CCR5 receptor. In a functional assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells, it exhibited IC50 values of 7.80 µM [1] and 10.1 µM [2]. This activity is benchmarked against other known CCR5 antagonists; for instance, the structurally related CCR5 antagonist maraviroc, used as a clinical comparator, demonstrates sub-nanomolar potency (e.g., IC50 = 3.3 nM in a similar assay) [3]. This nearly 3,000-fold difference in potency is a critical point of differentiation, highlighting that while this compound is a genuine CCR5 ligand, it represents a distinct chemotype with a markedly different affinity profile, making it suitable for applications where potent antagonism is not required or where polypharmacology is under investigation.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Evidence 2: Distinct CYP2D6 Interaction Profile Compared to a Known Substrate

The compound's interaction with CYP2D6, a critical enzyme for drug metabolism and a source of drug-drug interactions, has been quantified. It inhibits CYP2D6 activity in human liver microsomes with an IC50 of 20 µM [1]. This moderate inhibitory effect can be directly compared to a known CYP2D6 substrate and strong inhibitor, paroxetine, which has a reported Ki of approximately 0.15 µM [2]. The >100-fold difference in potency indicates that while this compound interacts with CYP2D6, its effect is far weaker than that of a potent clinical inhibitor. This profile is distinct and may be advantageous for applications where minimal CYP2D6 liability is desired.

CYP2D6 Inhibition Drug Metabolism Hepatotoxicity

Evidence 3: Multi-Target Lipoxygenase Inhibition as a Class-Level Differentiator

The compound is classified by the U.S. National Library of Medicine as a "potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism" [1]. While a specific IC50 value is not provided in the controlled vocabulary, this classification directly differentiates it from other 6-substituted nicotinic acid analogues whose primary reported activity is against carbonic anhydrase III (CAIII) [2]. For instance, 6-(hexyloxy) pyridine-3-carboxylic acid is characterized as a CAIII inhibitor (Ki = 41.6 µM) [2], with no documented lipoxygenase activity. This distinction in mechanism of action is a critical factor for selecting between these seemingly similar compounds.

Lipoxygenase Inhibitor Anti-inflammatory Arachidonic Acid

Evidence 4: Structural Basis for Differentiation from 2-(2,4-Difluorophenoxy)nicotinic acid

A critical, non-pharmacological differentiator is the regioisomeric position of the difluorophenoxy group. The target compound features this group at the 6-position of the pyridine ring. Its closest regioisomer, 2-(2,4-difluorophenoxy)nicotinic acid, has the same substituent at the 2-position. This structural variation is not trivial; SAR studies on nicotinic acid derivatives have established that the position of substituents on the pyridine ring is a major determinant of target selectivity and binding affinity [1]. While no direct head-to-head bioactivity comparison is currently available in the public domain for these two regioisomers, the established principle of regioisomerism in medicinal chemistry means they cannot be considered interchangeable for biological assays. The differential CCR5 and CYP2D6 data reported for the 6-substituted compound provide empirical support for this regioisomer's unique profile.

Regioisomer Structure-Activity Relationship Molecular Scaffold

Optimal Research Application Scenarios for 6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0)


Chemokine Receptor Pharmacology & Polypharmacology Studies

This compound is ideally suited as a tool for probing CCR5 receptor pharmacology where high-affinity antagonism is not the primary goal. Its moderate, quantifiable affinity (IC50 of 7.8-10.1 µM [1], [2]) makes it an excellent 'moderate affinity' probe to study the effects of partial or weak antagonism on downstream signaling pathways, or to serve as a starting scaffold for medicinal chemistry optimization campaigns. Its simultaneous activity against lipoxygenase and CYP2D6 makes it a valuable probe for investigating polypharmacological mechanisms in complex disease models.

In Vitro Drug-Drug Interaction (DDI) and Hepatotoxicity Screening

The compound's well-defined, weak inhibitory effect on CYP2D6 (IC50 = 20 µM in human liver microsomes [3]) positions it as a useful reference compound or control for in vitro drug metabolism and pharmacokinetic (DMPK) assays. It can be included in a panel of test compounds to benchmark the CYP2D6 inhibition potential of new chemical entities, providing a clear point of comparison between weak inhibitors and more potent, clinically-relevant compounds like paroxetine.

Inflammation Research & Lipoxygenase Pathway Analysis

As a validated lipoxygenase inhibitor [4], this compound is a specific research tool for dissecting the arachidonic acid pathway and the role of leukotrienes and other lipoxygenase products in inflammation, cell proliferation, and oxidative stress. It can be used to differentiate the effects of lipoxygenase inhibition from those of cyclooxygenase (COX) inhibitors in cell-based or in vivo models.

Structure-Activity Relationship (SAR) Studies on Nicotinic Acid Scaffolds

This compound is an essential component for any SAR campaign focused on 6-substituted nicotinic acid derivatives. Its specific substitution pattern and resulting multi-target profile (CCR5, CYP2D6, Lipoxygenase) provide a critical data point for understanding how modifications at the 6-position influence target engagement and selectivity. It serves as a benchmark for comparing other 6-substituted analogues, including the CAIII inhibitors described in the literature [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2,4-Difluorophenoxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.